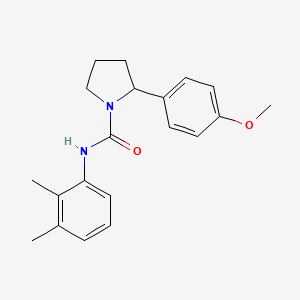
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of scientists at the Upjohn Company. It is a potent analgesic that has been used in both clinical and research settings. In recent years, U-47700 has gained notoriety as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.
Wirkmechanismus
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. When N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide binds to this receptor, it activates a series of biochemical signaling pathways that result in the inhibition of pain signals and the release of dopamine, a neurotransmitter associated with pleasure and reward. This mechanism of action is similar to other opioids, such as morphine and fentanyl.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide are similar to other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. It can also lead to tolerance and dependence with chronic use.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist at the mu-opioid receptor, making it useful for studying the mechanisms of opioid receptor activation. It is also relatively easy to synthesize, making it accessible to researchers. However, its use is limited by its potency and potential for abuse, as well as its classification as a controlled substance in many countries.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area is the development of new opioid receptor agonists that have improved selectivity and reduced side effects. Another area is the investigation of the mechanisms of opioid tolerance and dependence, which could lead to the development of new treatments for opioid addiction. Finally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide could be used to study the role of the mu-opioid receptor in pain signaling and other physiological processes.
Synthesemethoden
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized in a laboratory setting using a variety of methods. One common method involves the reaction of 3,4-dichloroaniline with 4-methoxyphenylacetonitrile to form an intermediate product, which is then reacted with pyrrolidinecarboxylic acid to produce N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been used in scientific research to study the mechanisms of opioid receptor activation and the effects of opioids on the brain and body. It has been shown to be a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also investigated the effects of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide on other opioid receptors, such as the delta and kappa receptors.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-6-4-7-18(15(14)2)21-20(23)22-13-5-8-19(22)16-9-11-17(24-3)12-10-16/h4,6-7,9-12,19H,5,8,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJTDJXKCTNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-butyl-1-[(2,4-dichlorophenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5966306.png)
![2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5966320.png)
![ethyl 1-[(2-pyrimidinylthio)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5966329.png)
![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966335.png)
![4-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5966349.png)
![2-mercapto-6-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5966354.png)

![methyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-beta-alaninate](/img/structure/B5966363.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5966367.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B5966369.png)
![{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate](/img/structure/B5966374.png)
![1-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B5966395.png)

![N-{[(4-hydroxypyrimidin-2-yl)thio]acetyl}-4-methylbenzamide](/img/structure/B5966413.png)